molecular formula C10H9F3O3 B15320809 methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

Cat. No.: B15320809
M. Wt: 234.17 g/mol
InChI Key: PLJUNKFWSHGRNI-MRVPVSSYSA-N
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Description

Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is a synthetic compound belonging to the class of benzoate esters. It has a molecular formula of C10H9F3O3 and a molecular weight of 234.2 g/mol. This compound is characterized by the presence of a trifluoromethyl group, which plays a significant role in its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl trifluoroacetate under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and various substituted benzoates .

Scientific Research Applications

Methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its trifluoromethyl group, which enhances the pharmacokinetic properties of drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    Ethyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group directly attached to the benzene ring, differing in reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity. These characteristics make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1

InChI Key

PLJUNKFWSHGRNI-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H](C(F)(F)F)O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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